molecular formula C16H26N4 B11806379 1-Methyl-4-(3-(1-methylpiperidin-2-yl)pyridin-2-yl)piperazine

1-Methyl-4-(3-(1-methylpiperidin-2-yl)pyridin-2-yl)piperazine

Cat. No.: B11806379
M. Wt: 274.40 g/mol
InChI Key: DRDZMYRORBTDAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-4-(3-(1-methylpiperidin-2-yl)pyridin-2-yl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties and are widely used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(3-(1-methylpiperidin-2-yl)pyridin-2-yl)piperazine typically involves multi-step organic reactions. One common method includes the reaction of 1-methylpiperidine with 2-chloropyridine under basic conditions to form the intermediate product. This intermediate is then reacted with piperazine in the presence of a suitable catalyst to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(3-(1-methylpiperidin-2-yl)pyridin-2-yl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .

Scientific Research Applications

1-Methyl-4-(3-(1-methylpiperidin-2-yl)pyridin-2-yl)piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(3-(1-methylpiperidin-2-yl)pyridin-2-yl)piperazine involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-4-(3-(1-methylpiperidin-2-yl)pyridin-2-yl)piperazine is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of piperidine and piperazine rings, along with the pyridine moiety, allows for versatile chemical modifications and diverse biological activities .

Properties

Molecular Formula

C16H26N4

Molecular Weight

274.40 g/mol

IUPAC Name

1-methyl-4-[3-(1-methylpiperidin-2-yl)pyridin-2-yl]piperazine

InChI

InChI=1S/C16H26N4/c1-18-10-12-20(13-11-18)16-14(6-5-8-17-16)15-7-3-4-9-19(15)2/h5-6,8,15H,3-4,7,9-13H2,1-2H3

InChI Key

DRDZMYRORBTDAE-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C(C=CC=N2)C3CCCCN3C

Origin of Product

United States

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